2-{2-[1-METHYLTETRAHYDRO-4(1H)-PYRIDINYLIDEN]HYDRAZINO}-10H-PYRIDAZINO[6,1-B]QUINAZOLIN-10-ONE
Overview
Description
2-{2-[1-METHYLTETRAHYDRO-4(1H)-PYRIDINYLIDEN]HYDRAZINO}-10H-PYRIDAZINO[6,1-B]QUINAZOLIN-10-ONE is a complex organic compound with a heterotricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[1-METHYLTETRAHYDRO-4(1H)-PYRIDINYLIDEN]HYDRAZINO}-10H-PYRIDAZINO[6,1-B]QUINAZOLIN-10-ONE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyridazinoquinazolinone core, followed by the introduction of the hydrazino and piperidinylidene groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Purification techniques, such as crystallization and chromatography, are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-{2-[1-METHYLTETRAHYDRO-4(1H)-PYRIDINYLIDEN]HYDRAZINO}-10H-PYRIDAZINO[6,1-B]QUINAZOLIN-10-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, leading to a variety of derivatives.
Scientific Research Applications
2-{2-[1-METHYLTETRAHYDRO-4(1H)-PYRIDINYLIDEN]HYDRAZINO}-10H-PYRIDAZINO[6,1-B]QUINAZOLIN-10-ONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{2-[1-METHYLTETRAHYDRO-4(1H)-PYRIDINYLIDEN]HYDRAZINO}-10H-PYRIDAZINO[6,1-B]QUINAZOLIN-10-ONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Ketotifen: An antihistamine with a similar piperidinylidene structure.
Loratadine: Another antihistamine with a related chemical structure.
Uniqueness
2-{2-[1-METHYLTETRAHYDRO-4(1H)-PYRIDINYLIDEN]HYDRAZINO}-10H-PYRIDAZINO[6,1-B]QUINAZOLIN-10-ONE is unique due to its specific combination of functional groups and heterotricyclic structure. This uniqueness contributes to its distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
2-[2-(1-methylpiperidin-4-ylidene)hydrazinyl]pyridazino[6,1-b]quinazolin-10-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O/c1-22-10-8-12(9-11-22)19-20-15-6-7-16-18-14-5-3-2-4-13(14)17(24)23(16)21-15/h2-7H,8-11H2,1H3,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXIVWHRURKTVHR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=NNC2=NN3C(=NC4=CC=CC=C4C3=O)C=C2)CC1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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